Ibuprofen Methocarbamol Ester
Overview
Description
Ibuprofen Methocarbamol Ester is a compound that combines the properties of ibuprofen and methocarbamol. Ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation, while methocarbamol is a muscle relaxant used to relieve muscle spasms. The esterification of these two compounds results in a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
The synthesis of Ibuprofen Methocarbamol Ester involves the esterification of ibuprofen with methocarbamol. This process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction can be carried out in a solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The mixture of diastereomers is then purified using techniques such as column chromatography to separate the desired product from any by-products .
Chemical Reactions Analysis
Ibuprofen Methocarbamol Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester bond can be reduced to form the corresponding alcohols.
Scientific Research Applications
Ibuprofen Methocarbamol Ester has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of ester compounds.
Biology: The compound is used in biological studies to investigate the effects of combined NSAID and muscle relaxant therapy.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of combined drug therapies.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Ibuprofen Methocarbamol Ester involves the combined effects of ibuprofen and methocarbamol. Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. Methocarbamol acts as a central muscle relaxant by depressing the central nervous system, leading to muscle relaxation. The esterification of these two compounds may result in a synergistic effect, enhancing their therapeutic benefits .
Comparison with Similar Compounds
Ibuprofen Methocarbamol Ester can be compared with other similar compounds, such as:
Ibuprofen Acyl Glucuronide: Another ester of ibuprofen, which is formed by the conjugation of ibuprofen with glucuronic acid.
Ibuprofen Methyl Ester: A simpler ester of ibuprofen, used in various chemical and pharmacological studies.
Methocarbamol Esters: Other esters of methocarbamol with different carboxylic acids, used to study the effects of esterification on the pharmacological properties of methocarbamol
These comparisons highlight the uniqueness of this compound in combining the properties of both ibuprofen and methocarbamol, potentially offering enhanced therapeutic benefits.
Properties
IUPAC Name |
[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] 2-[4-(2-methylpropyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-16(2)13-18-9-11-19(12-10-18)17(3)23(26)31-20(15-30-24(25)27)14-29-22-8-6-5-7-21(22)28-4/h5-12,16-17,20H,13-15H2,1-4H3,(H2,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPDGWOAVJJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(COC2=CC=CC=C2OC)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114870 | |
Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111632-17-8 | |
Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111632-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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